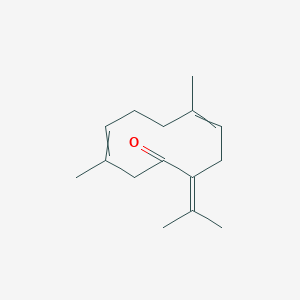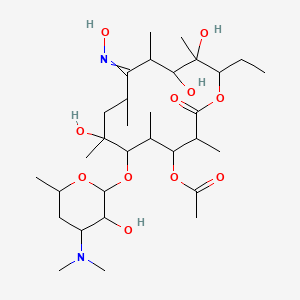
芬西布替醇
描述
Synthesis Analysis
The synthesis of Fenoterol and its metal complexes has been studied, indicating a detailed chemical preparation process. Metal complexes of fenoterol are prepared and characterized based on various techniques, showing that fenoterol coordinates to metal ions in a uninegative bidentate manner with ON donor sites (Soliman, Mohamed, & Mohamed, 2010).
Molecular Structure Analysis
The molecular structure of compounds related to Fenoterol, such as Fenbufen, has been determined by X-ray diffraction techniques, revealing specific crystallographic data and molecular arrangements (Kim, Park, & Park, 1988). This information provides insights into the molecular structure of Fenoterol by analogy.
Chemical Reactions and Properties
The study of Fenoterol and its derivatives' chemical reactions and properties focuses on their interaction with metal ions, demonstrating the formation of complexes and their potential applications. The chemical properties, including reactions with various metal ions, have been characterized through techniques like IR, 1H NMR, and magnetic moment measurements (Soliman, Mohamed, & Mohamed, 2010).
Physical Properties Analysis
The physical properties of Fenoterol, such as its bronchodilating potency and selectivity for β2-adrenoceptors, are well documented. Its pharmacodynamic effects are similar to those of other selective β2-adrenoceptor agonists, with a high first-pass metabolism and a specific duration of action (Svedmyr, 1985).
Chemical Properties Analysis
The chemical properties analysis of Fenoterol includes its interaction with various metals, forming complexes with potential antibacterial activity. These complexes are studied for their structure and potential applications beyond their primary use, providing a comprehensive understanding of the compound's chemical behavior (Soliman, Mohamed, & Mohamed, 2010).
科学研究应用
芬特罗特:药理学和临床应用
芬特罗特是一种选择性 β2-肾上腺素受体激动剂,已在临床上使用了几十年,主要用于支气管扩张和早产时的抑制分娩。它具有与其家族中其他化合物(如特布他林或沙丁胺醇)相当的药理特性。它的治疗作用包括支气管扩张(通过吸入、静脉内或口服途径)和孕妇子宫松弛,使其可用于治疗哮喘和早产。芬特罗特还显示出治疗慢性肾衰竭患者急性高钾血症的潜力,尽管这一应用需要更多研究。它的副作用,对于 β2-肾上腺素受体激动剂来说是典型的,包括低钾血症、心脏加速、低血压和震颤 (Gleiter,2006 年)。
在小儿哮喘中的应用
芬特罗特已被证明对儿童哮喘有效。6 至 14 岁哮喘儿童吸入芬特罗特可有效支气管扩张,与其他支气管扩张剂(如沙丁胺醇、奥昔布地那和异丙肾上腺素)相当。研究发现,在给药剂量水平下,它仅导致心率略有增加 (Blackhall 等人,1976 年)。
芬特罗特在过敏性疾病中的应用
在过敏性疾病的背景下,研究探索了芬特罗特等药物对免疫反应的影响。在考虑 T 细胞活化和淋巴因子产生等免疫学参数的研究中,芬特罗特对免疫反应没有显示出显着影响,表明它在这方面的中性 (Canonica 和 Ciprandi,1989 年)。
芬特罗特和多发性硬化症风险
一项调查芬特罗特使用与多发性硬化症 (MS) 风险之间关联的研究发现,芬特罗特使用可能会降低 MS 的风险。在台湾进行的研究将新诊断的 MS 患者与匹配的对照组进行了比较,发现那些被开具芬特罗特的患者患 MS 的几率降低 (Tsai 等人,2014 年)。
芬特罗特在肌肉修复中的应用
芬特罗特等 β(2)-肾上腺素受体激动剂在骨骼肌中具有合成代谢作用。研究表明,芬特罗特可以增强损伤后再生大鼠骨骼肌的功能性修复,促进肥大和提高产力。这表明在损伤后增强肌肉修复的潜在治疗应用 (Beitzel 等人,2004 年)。
作用机制
Mode of Action
The specific mode of action of Fencibutirol is currently unknown due to the lack of comprehensive studies on this compound . It is generally understood that drugs exert their effects by interacting with specific targets, leading to changes in cellular processes .
Biochemical Pathways
Biochemical pathways are crucial in understanding a drug’s mechanism of action as they provide insight into the downstream effects of the drug’s interaction with its target .
Pharmacokinetics
Understanding a drug’s pharmacokinetics is essential as it impacts the drug’s bioavailability and therapeutic effect .
Result of Action
Fencibutirol is known to exert choleretic activity . Choleretics are substances that increase the volume of secretion of bile from the liver as well as the amount of solids secreted.
Action Environment
Environmental factors can significantly impact a drug’s effectiveness and stability .
属性
IUPAC Name |
2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-14(15(17)18)16(19)10-8-13(9-11-16)12-6-4-3-5-7-12/h3-7,13-14,19H,2,8-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLFQKUIHGZHPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)C1(CCC(CC1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19395-79-0 (hydrochloride salt) | |
| Record name | Fencibutirol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005977106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10863668 | |
| Record name | 2-(1-Hydroxy-4-phenylcyclohexyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5977-10-6 | |
| Record name | Fencibutirol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5977-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fencibutirol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005977106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Hydroxy-4-phenylcyclohexyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fencibutirol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENCIBUTIROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2V165956A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Fencibutirol's stereochemistry in relation to its choleretic activity?
A: While the provided abstracts [, , ] do not delve into the specific mechanism of Fencibutirol's choleretic activity, they highlight the importance of its stereochemistry. The research focuses on the preparation and investigation of a geometric isomer of Fencibutirol [, ]. This suggests that the spatial arrangement of atoms within the Fencibutirol molecule plays a crucial role in its ability to stimulate bile production. Further research is needed to elucidate the precise relationship between specific isomers and their choleretic potency.
Q2: Were any metabolites of Fencibutirol identified, and did they exhibit choleretic activity?
A: One of the research papers investigates the microbial hydroxylation of Fencibutirol []. This study successfully isolated a metabolite resulting from this process and demonstrated its choleretic activity. This finding opens up avenues for exploring the potential of Fencibutirol metabolites as potential therapeutic agents for cholestasis or other conditions benefiting from increased bile flow.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![ethyl N-[8-[[4-(diethylamino)-1,3-dimethyl-butyl]amino]-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B1214109.png)





![2-[[3-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]acetic acid methyl ester](/img/structure/B1214117.png)
![5-[[1-oxo-3-(3-oxo-4H-quinoxalin-2-yl)propoxy]methyl]-2-furancarboxylic acid ethyl ester](/img/structure/B1214119.png)
![3-[[(1-tert-butyl-5-tetrazolyl)methyl-(thiophen-2-ylmethyl)amino]methyl]-6-ethoxy-1H-quinolin-2-one](/img/structure/B1214120.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B1214127.png)